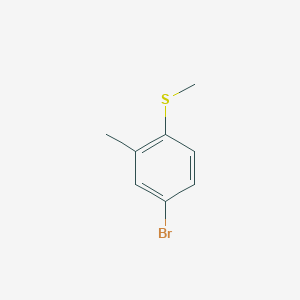

(4-Bromo-2-methylphenyl)(methyl)sulfane

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-methylphenyl)(methyl)sulfane” would likely involve a sulfur atom bonded to a methyl group and a brominated aromatic ring. The presence of the bromine atom could make the compound useful for further reactions, especially in organic synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “(4-Bromo-2-methylphenyl)(methyl)sulfane”, we can expect that it would have properties typical of organosulfur compounds.Applications De Recherche Scientifique

Application 1: Oxidation of Alkylaryl Sulfides

- Summary of the Application: The compound 4-bromo-2-methylthioanisole is used in the study of the oxidation of alkylaryl sulfides by Escherichia coli cells expressing styrene monooxygenase (SMO) from Pseudomonas putida CA-3 .

- Methods of Application: The study involved the biotransformation of nine different sulfur-containing compounds to the corresponding sulfoxides by Escherichia coli Bl21 (DE3) cells expressing SMO .

- Results: The rate of oxidation of 4-substituted thioanisoles was higher than the corresponding 2-substituted substrates but the enantiomeric excess (ee) values of the products were consistently lower (10–23 %) .

Application 2: Synthesis of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol

- Summary of the Application: 4-Bromo-2-methylanisole may be used in the synthesis of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol .

- Results: The outcomes of the synthesis are the production of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol .

Application 3: Heck Olefination Reaction

- Summary of the Application: 4-Bromothioanisole undergoes Heck olefination reaction with styrenes to yield stilbenes .

- Results: The outcome of the Heck olefination reaction is the production of stilbenes .

Application 4: Synthesis of Aryl 1,3-diketones

- Summary of the Application: 4-Bromothioanisole is used in the synthesis of aryl 1,3-diketones .

- Results: The outcome of the synthesis is the production of aryl 1,3-diketones .

Application 5: Synthesis of 4′-nitro-4-mercaptobiphenyl and 4′-iodo-4-mercaptobiphenyl

- Summary of the Application: 4-Bromothioanisole is used in the synthesis of 4′-nitro-4-mercaptobiphenyl and 4′-iodo-4-mercaptobiphenyl .

- Results: The outcomes of the synthesis are the production of 4′-nitro-4-mercaptobiphenyl and 4′-iodo-4-mercaptobiphenyl .

Application 6: Synthesis of (S)- (–)- p -bromophenyl methyl sulfoxide

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVDBGSMCSDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284298 | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-methylphenyl)(methyl)sulfane | |

CAS RN |

89981-03-3 | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.